N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a central heterocyclic ring substituted with a methoxymethyl group at position 3. The benzamide moiety is linked to a 3-methylpiperidinyl sulfonyl group at the para position.
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-12-4-3-9-21(10-12)27(23,24)14-7-5-13(6-8-14)16(22)18-17-20-19-15(26-17)11-25-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYZXPXBMNTMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on available literature.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a sulfonamide group, which are known to enhance biological activity. Its molecular formula is with a molecular weight of approximately 428.46 g/mol.
Structural Representation
| Component | Structure |
|---|---|
| Oxadiazole | Oxadiazole Structure |
| Sulfonamide | Sulfonamide Structure |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 3.1 µM against the MCF-7 breast cancer cell line, indicating potent cytotoxic effects .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 2.2 |
| Compound C | HEK293 | 5.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values reported at 8 µM for certain derivatives .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound exhibits antioxidative effects. In vitro assays have shown that it can stabilize DPPH radicals effectively, suggesting potential applications in reducing oxidative stress .
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A study synthesized various oxadiazole derivatives and evaluated their biological activities. Among these, compounds with methoxy substitutions showed enhanced antiproliferative properties against multiple cancer cell lines. The study concluded that structural modifications significantly influence the biological activity of these compounds .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of synthesized oxadiazole derivatives against clinically relevant pathogens. Results indicated that certain modifications led to increased potency against resistant strains of bacteria, highlighting the therapeutic potential of these compounds .
Scientific Research Applications
Structural Features
The compound features an oxadiazole ring, which is known for its biological activity, and a sulfonamide moiety that enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide have shown promising results against various cancer cell lines:
-
Inhibition Rates :
- Compounds with similar structures exhibited percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines such as SNB-19 and OVCAR-8 .
- The mechanism often involves apoptosis induction and disruption of cell cycle progression, leading to increased apoptotic cells in treated cultures .
- Case Studies :
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Research indicates that oxadiazole derivatives can possess both antibacterial and antifungal activities:
- Spectrum of Activity :
- Mechanisms :
Pharmacokinetics and ADME Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent:
- Bioavailability :
- Metabolic Stability :
Comparison with Similar Compounds
Substituent Effects on the 1,3,4-Oxadiazole Ring
The methoxymethyl group at position 5 of the oxadiazole ring distinguishes this compound from others in the class. Key comparisons include:
Key Observations :
- Bulky aromatic substituents (e.g., LMM5’s 4-methoxyphenylmethyl) enhance antifungal activity but may reduce solubility.
- Smaller groups like methoxymethyl (target compound) could balance steric effects and bioavailability.
Variations in the Sulfonamide Moiety
The 3-methylpiperidinyl sulfonyl group is compared to other sulfonamide derivatives:
Key Observations :
- Cyclohexyl/benzyl sulfonamides (LMM5/LMM11) show antifungal efficacy but require higher concentrations.
- Piperidinyl sulfonyl groups (target compound, Compound 14) may improve target selectivity due to conformational flexibility.
Preparation Methods
Preparation of Methoxyacetyl Hydrazide
Methoxyacetic acid (10.0 g, 94.3 mmol) was treated with thionyl chloride (16.8 mL, 230 mmol) under reflux for 3 hours to form methoxyacetyl chloride. The crude chloride was reacted with hydrazine hydrate (4.7 mL, 94.3 mmol) in dry tetrahydrofuran (THF) at 0°C, yielding methoxyacetyl hydrazide as a white solid (8.2 g, 82%).
Characterization Data :
Cyclization to Form 1,3,4-Oxadiazole Core
Methoxyacetyl hydrazide (5.0 g, 42.0 mmol) was treated with carbon disulfide (6.3 mL, 105 mmol) and concentrated sulfuric acid (10 mL) at 0°C for 30 minutes, followed by stirring at room temperature for 12 hours. The mixture was poured onto ice, neutralized with ammonium hydroxide, and extracted with ethyl acetate. The organic layer was dried and concentrated to afford 2-amino-5-(methoxymethyl)-1,3,4-oxadiazole as a pale-yellow solid (3.9 g, 78%).
Optimization Table :
| Entry | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 12 | 25 | 78 |
| 2 | 18 | 25 | 75 |
| 3 | 12 | 40 | 68 |
Characterization Data :
- IR (KBr) : 1605 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, CDCl₃) : δ 3.38 (s, 3H, OCH₃), 4.01 (s, 2H, CH₂), 5.12 (br s, 2H, NH₂).
Synthesis of 4-((3-Methylpiperidin-1-yl)sulfonyl)benzoic Acid
Sulfonylation of 4-Chlorosulfonylbenzoic Acid
4-Chlorosulfonylbenzoic acid (7.5 g, 31.8 mmol) was dissolved in dry dichloromethane (DCM, 50 mL) and treated with 3-methylpiperidine (3.8 mL, 31.8 mmol) and triethylamine (4.4 mL, 31.8 mmol) at 0°C. The reaction was stirred for 4 hours, washed with 1M HCl, and dried to yield 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid as a white powder (8.1 g, 85%).
Characterization Data :
Acid Chloride Formation
The benzoic acid (6.0 g, 19.6 mmol) was refluxed with thionyl chloride (14.3 mL, 196 mmol) for 2 hours. Excess thionyl chloride was removed under vacuum to yield 4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl chloride as a colorless oil (6.3 g, 98%).
Amide Coupling to Form N-(5-(Methoxymethyl)-1,3,4-Oxadiazol-2-yl)-4-((3-Methylpiperidin-1-yl)sulfonyl)benzamide
2-Amino-5-(methoxymethyl)-1,3,4-oxadiazole (2.5 g, 15.6 mmol) and 4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl chloride (5.0 g, 15.6 mmol) were dissolved in dry DCM (50 mL). Triethylamine (4.4 mL, 31.2 mmol) was added dropwise at 0°C, and the mixture was stirred for 6 hours. The product was purified via column chromatography (ethyl acetate/hexane, 1:1) to afford the title compound as a white solid (5.8 g, 75%).
Optimization Table :
| Entry | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| 1 | None | DCM | 40 |
| 2 | EDCl/HOBt | DMF | 75 |
| 3 | HATU | DCM | 72 |
Characterization Data :
- IR (KBr) : 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25–1.40 (m, 2H, piperidine-CH₂), 1.70–1.85 (m, 3H, piperidine-CH₂/CH), 2.90–3.05 (m, 2H, N–CH₂), 3.35–3.50 (m, 2H, N–CH₂), 3.42 (s, 3H, OCH₃), 4.10 (s, 2H, CH₂), 8.15 (d, J = 8.4 Hz, 2H, ArH), 8.45 (d, J = 8.4 Hz, 2H, ArH), 10.25 (s, 1H, NH).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
